

Application Note: Gas Chromatography Analysis of O,O-Dimethyl Phosphoramidothioate

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Compound of Interest

Compound Name: *O,O-Dimethyl phosphoramidothioate*

Cat. No.: *B101082*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

O,O-Dimethyl phosphoramidothioate (DMPAT) is a significant intermediate in the chemical synthesis of widely used organophosphate pesticides, such as acephate and methamidophos. [1] Accurate and reliable quantification of DMPAT is crucial for process monitoring, quality control, and environmental assessment. Gas chromatography (GC) is the analytical method of choice for organophosphorus compounds due to its high resolution and the availability of sensitive, selective detectors. This application note provides a detailed protocol for the analysis of **O,O-Dimethyl phosphoramidothioate** using GC coupled with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), both of which offer excellent selectivity for phosphorus-containing compounds.[2][3]

Principle

The method involves the extraction of **O,O-Dimethyl phosphoramidothioate** from a given matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph. In the GC system, the sample is vaporized and carried by an inert gas through a capillary column. The separation of DMPAT from other components is achieved based on its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column wall. Following separation, the analyte is detected by a phosphorus-specific detector (FPD or NPD), which generates a signal proportional to the

amount of the analyte present. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Materials

1.1. Gas Chromatography System

- Gas Chromatograph: An Agilent 7890 GC or equivalent, equipped with a split/splitless inlet and a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).[4]
- Analytical Column: HP-5MS (30 m x 0.25 mm ID, 0.25 μ m film thickness) or DB-1701P (30 m x 0.32 mm ID, 0.25 μ m film thickness) are recommended.[4][5][6]
- Carrier Gas: Helium (99.99% purity) at a constant flow rate.[5][6]
- Data System: A compatible data acquisition and processing system.

1.2. Reagents and Standards

- Solvents: Pesticide residue grade acetone, methylene chloride, ethyl acetate, and hexane.
- Reference Standard: **O,O-Dimethyl phosphoramidothioate** (CAS No. 17321-47-0) of known purity.[7]
- Internal Standard (Optional): Tributyl phosphate or triphenyl phosphate can be used.[2]
- Anhydrous Sodium Sulfate: ACS grade, heated at 400°C for 4 hours to remove impurities.

Instrument Parameters

The following GC parameters serve as a starting point and should be optimized for the specific instrument and column used.

Parameter	Recommended Setting
Inlet	
Inlet Temperature	250°C[6]
Injection Mode	Splitless
Injection Volume	1 μ L
Oven Temperature Program	
Initial Temperature	100°C, hold for 1 min
Ramp 1	25°C/min to 180°C
Ramp 2	4°C/min to 200°C
Ramp 3	10°C/min to 250°C, hold for 2 min[5]
Column	
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)[5][6]
Detector (FPD)	
Detector Temperature	250°C[5]
Hydrogen Flow	As per manufacturer's recommendation
Air Flow	As per manufacturer's recommendation

Preparation of Standard Solutions

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of **O,O-Dimethyl phosphoramidothioate** reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. Store at 4°C in the dark.
- Intermediate Standard Solution (10 μ g/mL): Pipette 100 μ L of the stock standard solution into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

- Working Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 $\mu\text{g}/\text{mL}$) by serially diluting the intermediate standard solution with the appropriate solvent (typically the final solvent of the sample extract).

Sample Preparation Protocols

The choice of extraction method depends on the sample matrix.

4.1. Aqueous Samples (e.g., Water) This protocol is adapted from EPA Method 8141B.[\[2\]](#)[\[8\]](#)

- Transfer a 100 mL water sample to a 250 mL separatory funnel.
- Add 30 mL of methylene chloride and shake vigorously for 2 minutes.
- Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.
- Repeat the extraction twice more with fresh 30 mL portions of methylene chloride.
- Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
- Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- The final volume can be adjusted to 1.0 mL for GC analysis.

4.2. Solid Samples (e.g., Soil, Crops)

- Homogenize a representative 10-20 g sample.
- Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
- Extract the sample using an appropriate method such as Soxhlet extraction or ultrasonic extraction with a 1:1 mixture of hexane-acetone or methylene chloride-acetone.[\[2\]](#)[\[8\]](#)
- After extraction, concentrate the solvent to a small volume (approx. 5 mL).

- Cleanup (if necessary): For complex matrices, a cleanup step using a silica gel column may be required to remove interferences.[9]
- Concentrate the final cleaned extract to 1.0 mL under a gentle stream of nitrogen.

4.3. Biological Samples (e.g., Plasma)

- To a 2 mL plasma sample, add 2 mL of acetone and vortex for 1 minute to precipitate proteins.
- Centrifuge the sample and collect the supernatant.
- Add 2 mL of methylene chloride to the supernatant, vortex, and centrifuge to separate the layers.[5]
- Collect the organic (bottom) layer. Repeat the extraction.
- Combine the organic extracts and concentrate to near dryness.
- Reconstitute the residue in 100 μ L of ethyl acetate for injection.[5]

Data Presentation

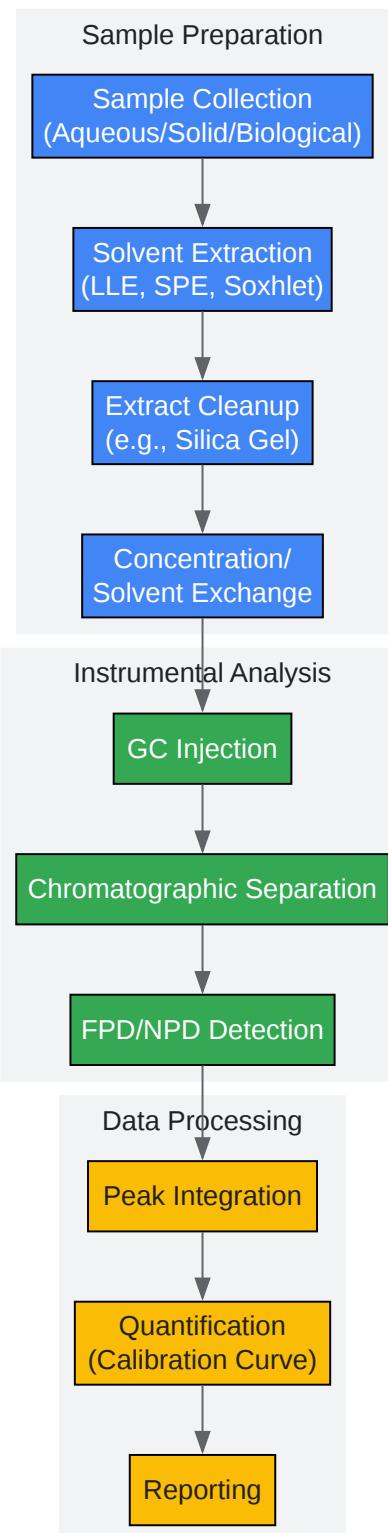
The performance of the GC method should be validated for linearity, recovery, precision, and sensitivity. The following table summarizes typical performance data for the analysis of organophosphorus compounds using similar GC methods.

Parameter	Typical Value	Description
Linearity (R^2)	> 0.996	The coefficient of determination for the calibration curve over the working concentration range. [5]
Recovery	85% - 110%	The percentage of the analyte recovered from a spiked matrix sample. Varies by matrix. [4][5][9]
Precision (RSD)	< 15%	The relative standard deviation of replicate measurements, indicating the method's repeatability.
LOD	0.1 - 5.0 ng/mL	The lowest concentration of the analyte that can be reliably detected. Matrix-dependent. [5]
LOQ	0.5 - 15.0 ng/mL	The lowest concentration of the analyte that can be accurately quantified.

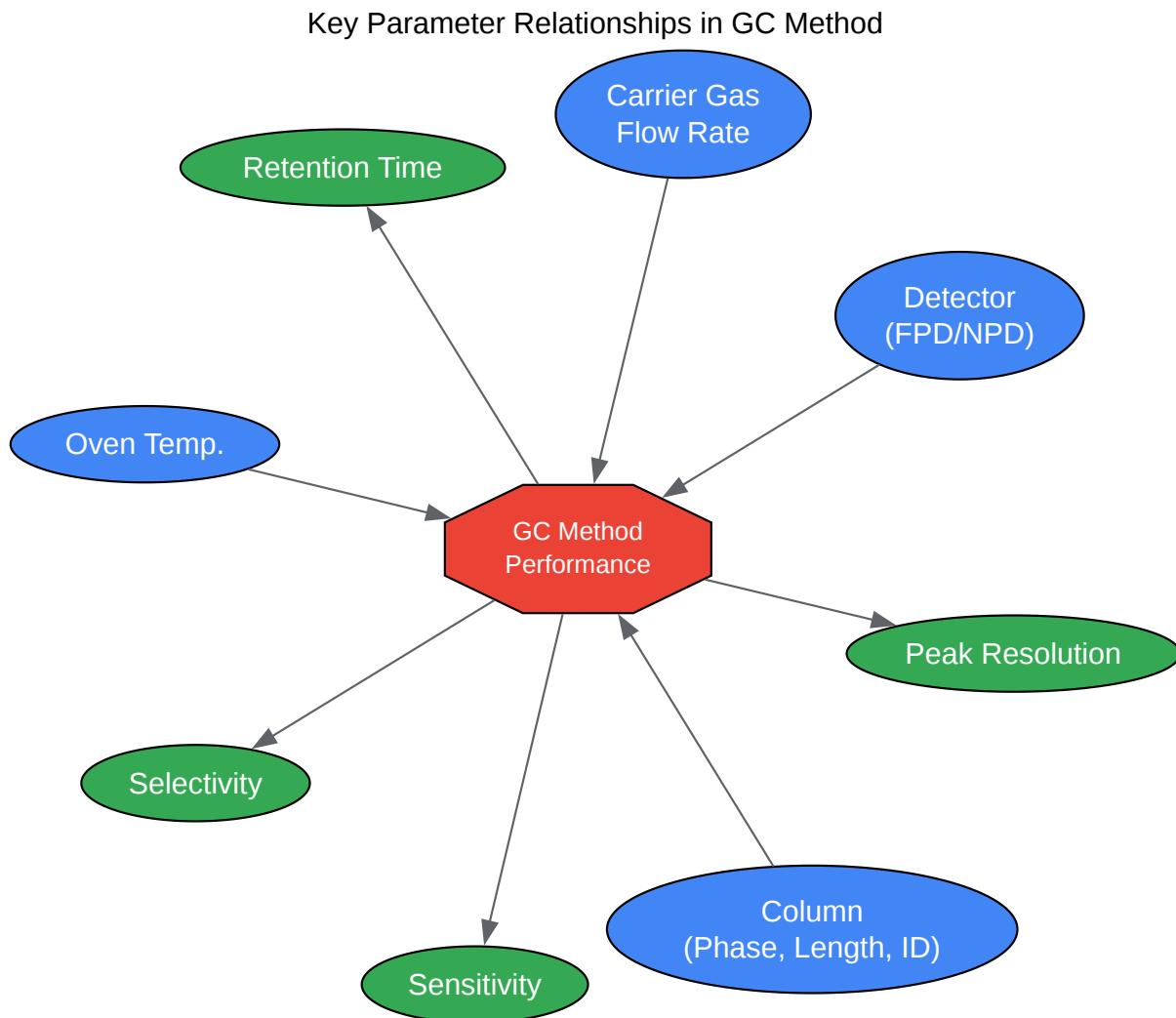
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between key GC parameters.

Experimental Workflow for GC Analysis of DMPAT

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Caption: Overall workflow from sample collection to final data reporting.



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Caption: Interplay of GC parameters and their effect on analytical performance.

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